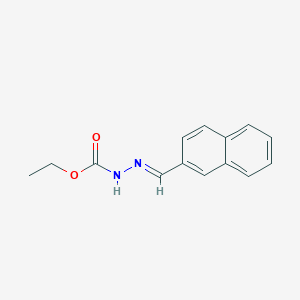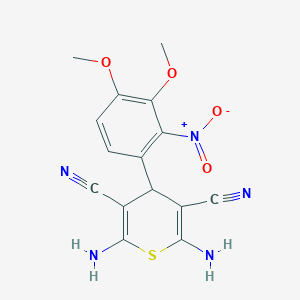![molecular formula C25H17Br2N9O3 B11107778 5-[(6-{(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11107778.png)
5-[(6-{(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including benzyloxy, dibromobenzaldehyde, benzimidazole, and oxadiazolopyrazine, which contribute to its diverse reactivity and potential utility in research and industry.
Vorbereitungsmethoden
The synthesis of 2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of 2-(benzyloxy)-3,5-dibromobenzaldehyde through bromination and benzyloxylation of a suitable benzaldehyde precursor. Subsequently, the benzimidazole and oxadiazolopyrazine moieties are introduced through condensation and cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the benzimidazole moiety can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s bioactive moieties make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The benzimidazole moiety, for example, is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxadiazolopyrazine group may contribute to the compound’s ability to form stable complexes with metal ions or other biomolecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzimidazole and oxadiazole derivatives, which share some structural features but differ in their specific functional groups and overall reactivity. For example:
2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE: Shares the benzyloxy and dibromobenzaldehyde moieties but lacks the benzimidazole and oxadiazolopyrazine groups.
1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE: Contains the benzimidazole and oxadiazolopyrazine groups but lacks the benzyloxy and dibromobenzaldehyde moieties. The uniqueness of 2-(BENZYLOXY)-3,5-DIBROMOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE lies in its combination of these diverse functional groups, which confer a wide range of chemical and biological activities.
Eigenschaften
Molekularformel |
C25H17Br2N9O3 |
|---|---|
Molekulargewicht |
651.3 g/mol |
IUPAC-Name |
5-[[5-[(2E)-2-[(3,5-dibromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C25H17Br2N9O3/c26-15-8-14(20(17(27)9-15)38-12-13-4-2-1-3-5-13)11-28-34-22-21(32-23-24(33-22)36-39-35-23)29-16-6-7-18-19(10-16)31-25(37)30-18/h1-11H,12H2,(H,29,32,35)(H2,30,31,37)(H,33,34,36)/b28-11+ |
InChI-Schlüssel |
UIXCVRWYAGHRTQ-IPBVOBEMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)/C=N/NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)NC(=O)N6 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)C=NNC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)NC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11107697.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11107703.png)
![N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11107709.png)
![N-(5-Chloro-2-methylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107724.png)
![2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11107732.png)
![N',N''-[benzene-1,2-diyldi(Z)methylylidene]bis[2-(4-bromonaphthalen-1-yl)acetohydrazide]](/img/structure/B11107740.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107742.png)

![(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11107748.png)
![Ethyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11107752.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11107760.png)
![N-(2,3-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107764.png)


